![molecular formula C13H15ClN2O B277462 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone](/img/structure/B277462.png)
1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential use in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells or harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, which is the programmed cell death of cancer cells. In viral infections, it has been shown to inhibit viral replication, ultimately leading to the elimination of the virus. In neurological disorders, it has been shown to improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and organisms, making it important to use caution when handling and using it in lab experiments.
Zukünftige Richtungen
There are many future directions for the research of 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone involves the reaction between 2-chloro-1H-benzimidazole and 3,3-dimethyl-2-butanone in the presence of a catalyst. This reaction yields the desired product, which can be further purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and neurological disorders. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful microorganisms. In environmental science, it has been used to remove pollutants from water and soil.
Eigenschaften
Produktname |
1-(2-chloro-1H-benzimidazol-1-yl)-3,3-dimethyl-2-butanone |
---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1-(2-chlorobenzimidazol-1-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)11(17)8-16-10-7-5-4-6-9(10)15-12(16)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
ADHZOAMEHLBULV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1Cl |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.